AM-8123: A Comprehensive Technical Guide on its Mechanism of Action
AM-8123: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-8123 is a potent and selective small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor with significant therapeutic potential in cardiovascular diseases.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of AM-8123, detailing its molecular interactions, downstream signaling cascades, and physiological effects. The document includes a compilation of quantitative pharmacological data, detailed experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to the Apelinergic System and AM-8123
The apelinergic system, comprising the apelin receptor (APJ) and its endogenous peptide ligands (e.g., apelin, ELA/toddler), is a critical regulator of cardiovascular homeostasis.[4][5] It plays a pivotal role in modulating vascular tone, cardiac contractility, and fluid balance.[4] Dysregulation of this system is implicated in the pathophysiology of heart failure and hypertension.[4][5] AM-8123 is an orally active, non-peptidic agonist of the APJ receptor developed to overcome the therapeutic limitations of native apelin, such as its short half-life.[2][6][7]
Molecular Mechanism of Action
AM-8123 functions as a selective agonist at the apelin receptor.[1] Its mechanism is characterized by its ability to mimic the C-terminal portion of the endogenous ligand apelin-13, thereby activating the receptor.[3][8]
Receptor Binding and Activation
AM-8123 binds to the human APJ receptor with low nanomolar affinity.[7] Molecular modeling suggests that AM-8123 acts as a mimetic of the C-terminal end of apelin-13 through key interactions within the receptor's binding pocket:
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Region 1: The methylpyrimidine ring of AM-8123 inserts into a subpocket, mimicking the side chain of Met11 in apelin-13.[8]
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Region 2: The sulfonamide and triazole groups interact with key residues, analogous to the carbonyl group of Met11 and the carboxyl group of Phe13 in apelin-13.[8]
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Region 3: The dimethoxyphenyl group mimics the phenyl ring of Phe13 in apelin-13.[8]
This binding event triggers a conformational change in the APJ receptor, initiating downstream signaling.
Quantitative Pharmacology
The potency and efficacy of AM-8123 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of AM-8123
| Assay | Parameter | Value | Species |
| Forskolin-stimulated cAMP Production Inhibition | pEC50 | 9.44 | Human |
| Gα Protein Activation (GTPγS Binding) | pEC50 | 8.95 | Human |
| ERK Phosphorylation | log EC50 | -9.30 ± 0.09 | CHO cells overexpressing hAPJ |
| AKT Phosphorylation | log EC50 | -8.98 ± 0.07 | CHO cells overexpressing hAPJ |
Data sourced from ProbeChem and JCI Insight.[8][9]
Table 2: Comparative In Vitro Potency of Apelin Receptor Agonists
| Compound | Assay | Parameter | Value |
| AM-8123 | ERK Phosphorylation | log EC50 | -9.30 ± 0.09 |
| pyr-apelin-13 | ERK Phosphorylation | log EC50 | -8.06 ± 0.15 |
| AM-8123 | AKT Phosphorylation | log EC50 | -8.98 ± 0.07 |
| pyr-apelin-13 | AKT Phosphorylation | log EC50 | -7.67 ± 0.05 |
| AMG 986 (Azelaprag) | Forskolin-stimulated cAMP Production Inhibition | pEC50 | 9.64 |
| AMG 986 (Azelaprag) | Gα Protein Activation (GTPγS Binding) | pEC50 | 9.54 |
Data sourced from JCI Insight and ProbeChem.[8][9]
Downstream Signaling Pathways
AM-8123 is a balanced agonist, activating both G-protein dependent and β-arrestin mediated signaling pathways.[8]
G-Protein Signaling
Upon activation by AM-8123, the APJ receptor couples to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7][9] This G-protein activation is a key component of its mechanism.[6][7][9]
β-Arrestin Recruitment and Receptor Internalization
AM-8123 induces the recruitment of β-arrestin to the APJ receptor.[8] Treatment of APJ-expressing cells with 100 nM AM-8123 leads to a rapid translocation of β-arrestin from the cytoplasm to the plasma membrane.[7][8] Subsequently, the APJ/β-arrestin complexes internalize into the cytosol, forming intracellular vesicles within 30 minutes.[8]
Kinase-Related Signaling Pathways
Activation of the APJ receptor by AM-8123 also stimulates kinase-related signaling pathways, notably the ERK (extracellular signal-regulated kinase) and AKT (protein kinase B) pathways.[4][8] Chronic administration of AM-8123 in vivo has been shown to increase ERK phosphorylation and show a trend towards increased AKT phosphorylation in left ventricular cardiac tissue.[2][4][8][10] Both AM-8123 and the endogenous ligand pyr-apelin-13 have been shown to induce ERK phosphorylation in human umbilical vein endothelial cells (HUVECs).[4][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of AM-8123.
cAMP Inhibition Assay
Objective: To measure the ability of AM-8123 to inhibit forskolin-stimulated cAMP production.
Methodology:
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Cells expressing the human apelin receptor are seeded in appropriate assay plates and cultured.
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The cells are then treated with varying concentrations of AM-8123.
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Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
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The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
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The concentration-response curve is plotted, and the pEC50 value is calculated.
GTPγS Binding Assay
Objective: To measure the activation of Gα proteins by the APJ receptor upon stimulation with AM-8123.
Methodology:
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Cell membranes expressing the human APJ receptor are prepared.
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The membranes are incubated with varying concentrations of AM-8123 in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Upon receptor activation, the associated Gα subunit exchanges GDP for [35S]GTPγS.
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The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound nucleotide, typically by filtration.
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The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration-response curve is generated, and the pEC50 value is determined.
β-Arrestin Recruitment Assay
Objective: To visualize and quantify the recruitment of β-arrestin to the APJ receptor following agonist stimulation.
Methodology:
-
U2OS cells stably expressing C-terminal GFP-tagged β-arrestin are transiently transfected with a hemagglutinin (HA)-tagged APJ receptor using a BacMam system.[8]
-
The cells are treated with AM-8123 (e.g., 100 nM).[8]
-
The translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane is monitored over time using confocal microscopy.
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The APJ receptor can be visualized by staining with an Alexa Fluor 594-conjugated anti-HA antibody.[8]
-
Dose-dependent recruitment can be quantified using assays like PathHunter® β-arrestin recruitment assay.
In Vivo Pharmacology and Therapeutic Implications
In preclinical models of heart failure, AM-8123 has demonstrated beneficial cardiovascular effects. Chronic oral administration of AM-8123 in a rat model of myocardial infarction resulted in a sustained improvement in systolic function.[7][11] Furthermore, it has been shown to reduce myocardial collagen content, suggesting anti-fibrotic effects.[5][11][12] These findings highlight the potential of AM-8123 as a therapeutic agent for heart failure.[1][12]
Conclusion
AM-8123 is a potent, selective, and orally bioavailable small-molecule agonist of the apelin receptor. Its mechanism of action involves mimicking the endogenous ligand apelin-13 to activate the APJ receptor, leading to the inhibition of cAMP production, recruitment of β-arrestin, and activation of pro-survival kinase signaling pathways such as ERK and AKT. The comprehensive data presented in this guide underscore the well-characterized mechanism of AM-8123 and support its further investigation as a potential therapeutic for cardiovascular diseases, particularly heart failure.
References
- 1. AM-8123 - Wikipedia [en.wikipedia.org]
- 2. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 3. AM-8123 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. probechem.com [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolically stable apelin analogs: development and functional role in water balance and cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apelin receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
